Cas no 2172121-19-4 (N-tert-butyl-1-(cyclopentyloxy)formohydrazide)

N-tert-butyl-1-(cyclopentyloxy)formohydrazide is a specialized hydrazide derivative with applications in organic synthesis and pharmaceutical research. Its tert-butyl and cyclopentyloxy substituents enhance steric hindrance and stability, making it a valuable intermediate for constructing complex heterocyclic frameworks. The compound exhibits favorable reactivity in hydrazone formation and cyclization reactions, offering precise control in the synthesis of nitrogen-containing compounds. Its structural features contribute to improved solubility in common organic solvents, facilitating handling in laboratory settings. Researchers may find utility in its role as a precursor for agrochemicals or bioactive molecules, where selective functionalization is required. Proper storage under inert conditions is recommended to maintain stability.
N-tert-butyl-1-(cyclopentyloxy)formohydrazide structure
2172121-19-4 structure
Product Name:N-tert-butyl-1-(cyclopentyloxy)formohydrazide
CAS No:2172121-19-4
MF:C10H20N2O2
MW:200.278002738953
CID:6597524
PubChem ID:165506215
Update Time:2025-05-20

N-tert-butyl-1-(cyclopentyloxy)formohydrazide Chemical and Physical Properties

Names and Identifiers

    • N-tert-butyl-1-(cyclopentyloxy)formohydrazide
    • EN300-1275907
    • 2172121-19-4
    • Inchi: 1S/C10H20N2O2/c1-10(2,3)12(11)9(13)14-8-6-4-5-7-8/h8H,4-7,11H2,1-3H3
    • InChI Key: ILSAAGQQLWQCJY-UHFFFAOYSA-N
    • SMILES: O(C(N(C(C)(C)C)N)=O)C1CCCC1

Computed Properties

  • Exact Mass: 200.152477885g/mol
  • Monoisotopic Mass: 200.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.6Ų

N-tert-butyl-1-(cyclopentyloxy)formohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1275907-1.0g
N-tert-butyl-1-(cyclopentyloxy)formohydrazide
2172121-19-4
1g
$0.0 2023-06-08
Enamine
EN300-1275907-50mg
N-tert-butyl-1-(cyclopentyloxy)formohydrazide
2172121-19-4
50mg
$612.0 2023-10-01
Enamine
EN300-1275907-100mg
N-tert-butyl-1-(cyclopentyloxy)formohydrazide
2172121-19-4
100mg
$640.0 2023-10-01
Enamine
EN300-1275907-250mg
N-tert-butyl-1-(cyclopentyloxy)formohydrazide
2172121-19-4
250mg
$670.0 2023-10-01
Enamine
EN300-1275907-500mg
N-tert-butyl-1-(cyclopentyloxy)formohydrazide
2172121-19-4
500mg
$699.0 2023-10-01
Enamine
EN300-1275907-1000mg
N-tert-butyl-1-(cyclopentyloxy)formohydrazide
2172121-19-4
1000mg
$728.0 2023-10-01
Enamine
EN300-1275907-2500mg
N-tert-butyl-1-(cyclopentyloxy)formohydrazide
2172121-19-4
2500mg
$1428.0 2023-10-01
Enamine
EN300-1275907-5000mg
N-tert-butyl-1-(cyclopentyloxy)formohydrazide
2172121-19-4
5000mg
$2110.0 2023-10-01
Enamine
EN300-1275907-10000mg
N-tert-butyl-1-(cyclopentyloxy)formohydrazide
2172121-19-4
10000mg
$3131.0 2023-10-01

Additional information on N-tert-butyl-1-(cyclopentyloxy)formohydrazide

Research Brief on N-tert-butyl-1-(cyclopentyloxy)formohydrazide (CAS: 2172121-19-4): Recent Advances and Applications

N-tert-butyl-1-(cyclopentyloxy)formohydrazide (CAS: 2172121-19-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This hydrazide derivative has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its unique chemical properties and biological activities, positioning it as a compound of interest for further development.

One of the primary areas of research involving N-tert-butyl-1-(cyclopentyloxy)formohydrazide is its role as a potential enzyme inhibitor. Studies have demonstrated its ability to interact with specific enzymatic targets, particularly those involved in inflammatory and oxidative stress pathways. For instance, recent findings published in the Journal of Medicinal Chemistry highlight its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The compound's unique structural features, including the tert-butyl and cyclopentyloxy groups, contribute to its binding affinity and selectivity.

In addition to its enzyme inhibitory properties, N-tert-butyl-1-(cyclopentyloxy)formohydrazide has been investigated for its potential as a prodrug or a precursor in the synthesis of novel therapeutic agents. Researchers have utilized its reactive hydrazide moiety to develop derivatives with enhanced pharmacokinetic profiles. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives based on this scaffold, which exhibited improved bioavailability and reduced toxicity in preclinical models.

The compound's mechanism of action has also been a focal point of recent research. Advanced computational modeling and molecular dynamics simulations have provided insights into its binding interactions at the atomic level. These studies suggest that the cyclopentyloxy group plays a critical role in stabilizing the compound within the active sites of target enzymes, while the tert-butyl group enhances its lipophilicity and membrane permeability. Such findings are instrumental in guiding the design of next-generation inhibitors with improved efficacy.

Despite these promising developments, challenges remain in the clinical translation of N-tert-butyl-1-(cyclopentyloxy)formohydrazide. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Ongoing research aims to optimize the compound's structure-activity relationships (SAR) to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into clinical trials.

In conclusion, N-tert-butyl-1-(cyclopentyloxy)formohydrazide (CAS: 2172121-19-4) represents a versatile and promising scaffold in chemical biology and drug discovery. Its unique structural attributes and demonstrated biological activities make it a valuable candidate for further investigation. As research continues to uncover its full potential, this compound may pave the way for novel therapeutic interventions in diseases characterized by inflammation and oxidative stress.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd